The studies demonstrate the application of the dihydropyridine/pyridinium salt redox system in the treatment of neurological disorders, such as AIDS dementia complex. The system allows for the brain-specific delivery and sustained release of 2',3'-dideoxynucleosides, which may help in reversing neurological complications associated with AIDS1.
The redox system is also shown to enhance the delivery of drugs through biological membranes. The synthesis of a dihydropyridine derivative of 2-PAM illustrates the potential of this system to transport quaternary pyridinium salts across lipoidal barriers, which could be beneficial for a variety of drugs that require improved bioavailability2.
Another significant application is in the delivery of dopamine to the brain. The system is used to achieve brain-specific, sustained dopaminergic activity, which could have implications for the treatment of diseases such as Parkinson's disease, where dopamine replacement is a key therapeutic strategy3.
The papers describe a redox system that involves the interconversion between dihydropyridine and pyridinium salts. This system is designed to facilitate the transport of drugs across lipophilic barriers such as the blood-brain barrier. Once the dihydropyridine derivative of the drug reaches the brain, it is oxidized to its pyridinium form, which is then "locked in" the brain tissue, providing a sustained release of the active drug. For example, the dihydropyridine derivative of 2',3'-dideoxynucleosides is used for the delivery to the brain, where it is oxidized to the N-methylpyridinium salt, resulting in a sustained release of the active compound1. Similarly, a dihydropyridine derivative of N-methylpyridinium-2-carbaldoxime chloride (2-PAM) is synthesized to improve delivery through biological membranes, with the pro-drug reverting back to 2-PAM upon oxidation2. Furthermore, the delivery system is applied for brain-specific delivery of dopamine, where the dihydropyridine derivative ensures high and sustained concentrations of a dopamine precursor in the brain3.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6